ETHYL 3-({4-[(1-ADAMANTYLAMINO)SULFONYL]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Overview
Description
Ethyl 3-[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring, an adamantyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-({4-[(1-ADAMANTYLAMINO)SULFONYL]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via a nucleophilic substitution reaction using an adamantyl halide.
Sulfonamide Formation: The sulfonamide moiety is formed by reacting the amine group with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the adamantyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Ethyl 3-[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
Industrial Applications: Potential use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of ETHYL 3-({4-[(1-ADAMANTYLAMINO)SULFONYL]ANILINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with active site residues, while the adamantyl group can enhance binding affinity through hydrophobic interactions. The pyrazole ring can participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonyl]-1H-pyrazole-5-carboxylate: Lacks the methyl group on the pyrazole ring.
Ethyl 3-[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonyl]-1-methyl-1H-imidazole-5-carboxylate: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
Ethyl 3-[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the adamantyl group enhances its stability and binding affinity, while the sulfonamide moiety provides opportunities for hydrogen bonding interactions.
Properties
IUPAC Name |
ethyl 5-[[4-(1-adamantylsulfamoyl)phenyl]carbamoyl]-2-methylpyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5S/c1-3-33-23(30)21-11-20(26-28(21)2)22(29)25-18-4-6-19(7-5-18)34(31,32)27-24-12-15-8-16(13-24)10-17(9-15)14-24/h4-7,11,15-17,27H,3,8-10,12-14H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOUAAHXNFFHNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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